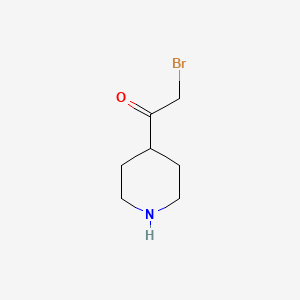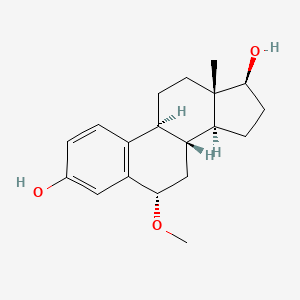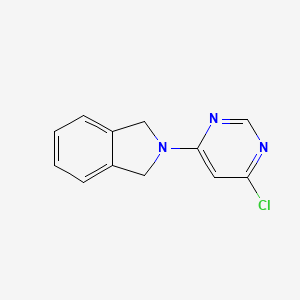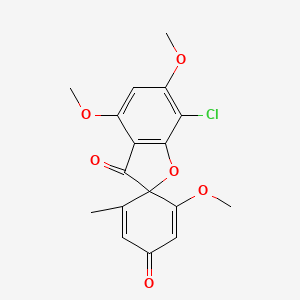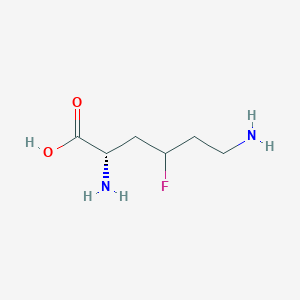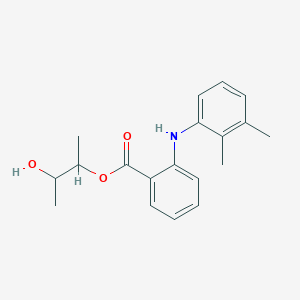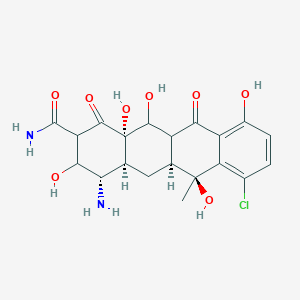
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide is a complex organic molecule with significant biological activity. It belongs to the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its multiple hydroxyl groups, a chlorine atom, and an amino group, which contribute to its chemical reactivity and biological function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracycline core: This involves the cyclization of a linear precursor to form the tetracyclic structure.
Functional group modifications: Introduction of the amino, chloro, and hydroxyl groups through various chemical reactions such as halogenation, amination, and hydroxylation.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving genetically modified strains of Streptomyces bacteria. These bacteria are engineered to produce the compound in large quantities, which is then extracted and purified for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetracycline derivatives with altered antibacterial properties.
Aplicaciones Científicas De Investigación
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the production of veterinary medicines and as a feed additive to promote growth in livestock.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Tetracycline: A closely related compound with similar antibacterial properties but lacking the chlorine atom.
Doxycycline: Another tetracycline derivative with a different substitution pattern, leading to improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and its effectiveness against a broader range of bacteria.
Uniqueness
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, enhances its antibacterial potency and spectrum of activity compared to other tetracycline derivatives.
Propiedades
Fórmula molecular |
C20H23ClN2O8 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aS)-4-amino-7-chloro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2,3,4,4a,5,5a,11a,12-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O8/c1-19(30)5-4-6-13(22)15(26)11(18(23)29)17(28)20(6,31)16(27)9(5)14(25)10-8(24)3-2-7(21)12(10)19/h2-3,5-6,9,11,13,15-16,24,26-27,30-31H,4,22H2,1H3,(H2,23,29)/t5-,6-,9?,11?,13-,15?,16?,19-,20-/m0/s1 |
Clave InChI |
AEWBTXVSKVPUJW-CFMKLNKWSA-N |
SMILES isomérico |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(C(C(=O)[C@]3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
SMILES canónico |
CC1(C2CC3C(C(C(C(=O)C3(C(C2C(=O)C4=C(C=CC(=C41)Cl)O)O)O)C(=O)N)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
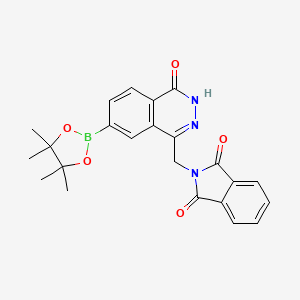
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)

